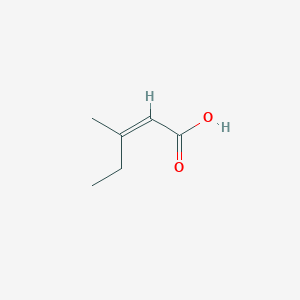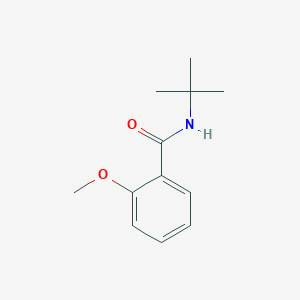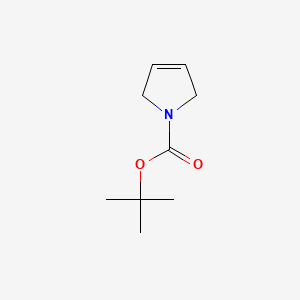
(Z)-3-methylpent-2-enoic acid
Overview
Description
(Z)-3-methylpent-2-enoic acid is a compound that features in various research contexts due to its relevance in both anthropogenic emissions and biological systems. It is an alkene with a double bond in the Z-configuration, which implies that the higher priority substituents on the double-bonded carbon atoms are on the same side.
Synthesis Analysis
The synthesis of compounds related to (Z)-3-methylpent-2-enoic acid has been explored in several studies. For instance, the preparation of tritiated E- and Z-4-aminobut-2-enoic acids, which are analogues of the inhibitory neurotransmitter GABA, was achieved through catalytic hydrogenation using tritium gas . Additionally, (Z)-hex-3-enedioic acid, a key intermediate in the synthesis of a Gly-Gly cis olefin isostere, was synthesized via sequential oxidations starting from 1,4-cyclohexadiene . These methods highlight the diverse synthetic routes that can be employed to obtain Z-configured alkenes.
Molecular Structure Analysis
The molecular structure of (Z)-3-methylpent-2-enoic acid and its derivatives is characterized by the Z-configuration of the double bond. This configuration has been retained in various synthesized derivatives, such as the substituted 3-amino-2-benzoylaminopropenoic acid derivatives, where the Z-configuration around the exocyclic C=C double bond was confirmed . The importance of the Z-configuration is also evident in the study of the Diels-Alder reaction, where the selectivity of the reaction was influenced by the configuration of the double bond .
Chemical Reactions Analysis
Chemical reactions involving (Z)-3-methylpent-2-enoic acid and related compounds have been studied to understand their behavior under different conditions. For example, the reactions of nitrate radicals (NO3) with (Z)-3-methylpent-2-ene were investigated to determine rate coefficients and discuss the influence of electronic and steric factors . The Diels-Alder reaction, a classic organic reaction, was also studied in the context of (Z)-configured alkenes, showing how Lewis acid catalysis can affect the selectivity of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-3-methylpent-2-enoic acid derivatives can be influenced by various factors, including substitution patterns. For instance, the introduction of a CF3 group in place of an olefinic hydrogen in Z-2,3-diphenylpropenoic acid and its methyl ester led to the possibility of intermolecular hydrogen bonding, as indicated by FT-IR spectroscopy . Such modifications can significantly alter the aggregation patterns and physical properties of these compounds.
Scientific Research Applications
1. Atmospheric and Environmental Chemistry
In environmental chemistry, the reactions of (Z)-3-methylpent-2-enoic acid with nitrate radicals (NO3) have been studied. A research article titled "Reactions of NO3 with the man-made emissions 2-methylpent-2-ene, (Z)-3-methylpent-2-ene, ethyl vinyl ether, and the stress-induced plant emission ethyl vinyl ketone" examines the rate coefficients for these reactions. These studies are significant for understanding the atmospheric lifetimes and degradation routes of such compounds, which have implications for air quality and environmental health (Pfrang, Tooze, Nalty, Canosa-mas, & Wayne, 2006).
2. Biological and Neurochemical Research
(Z)-3-methylpent-2-enoic acid has been investigated in neurochemical studies, particularly its properties as a GABAB receptor antagonist and GABAA receptor agonist. The study "GABAB receptor antagonist and GABAA receptor agonist properties of a δ-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid" explores its potential as a lead for developing new potent and selective GABAB-antagonists (Dickenson, Allan, Ong, & Johnston, 1988).
3. Synthesis and Chemical Properties
The synthesis and properties of various analogues and derivatives of (Z)-3-methylpent-2-enoic acid have been the subject of multiple studies. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, an inhibitor of mycolic acid biosynthesis, involves (Z)-3-methylpent-2-enoic acid as a key intermediate. This research has implications in biochemistry, particularly in understanding and inhibiting mycolic acid biosynthesis in mycobacteria (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
4. Catalysis and Material Science
The compound's interaction with catalysts and implications for material science have also been explored. For instance, in the study "Acid-Base Properties of Zirconium, Cerium and Lanthanum Oxides by Calorimetric and Catalytic Investigation," the catalytic behavior of oxide systems in the conversion of similar compounds to (Z)-3-methylpent-2-enoic acid is analyzed. This research is crucial for developing materials with specific catalytic properties (Cutrufello, Ferino, Monaci, Rombi, & Solinas, 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis.
For a specific compound, these analyses would require experimental studies and literature reviews. Please consult a chemistry professional or a reliable source for detailed information.
properties
IUPAC Name |
(Z)-3-methylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFQOQOSOMBPEJ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415232 | |
| Record name | (Z)-3-methylpent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methylpent-2-enoic acid | |
CAS RN |
3675-21-6 | |
| Record name | NSC3932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-3-methylpent-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)
